6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile is a complex organic compound known for its unique structural characteristics and potential applications in medicinal chemistry. It is classified as a thiophene derivative, which are compounds containing a five-membered ring with sulfur and carbon atoms. This particular compound is noted for its potential biological activity and has been the subject of various synthetic and pharmacological studies.
6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile belongs to the class of heterocyclic compounds, specifically the thiophenes. Its structure includes functional groups that may contribute to its biological activities, making it of interest in medicinal chemistry.
The synthesis of 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile can be achieved through several methods:
These methods allow for the introduction of specific functional groups that can enhance the compound's biological activity .
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The use of solvents and catalysts may also influence the efficiency of the synthesis.
The molecular structure of 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile features:
The structural formula can be represented as follows:
Key data points include:
The compound may undergo various chemical reactions typical for thiophene derivatives:
Understanding these reactions is crucial for modifying the compound's structure to enhance its pharmacological properties or to synthesize derivatives with desired activities.
While specific mechanisms for this compound are not extensively documented, similar thiophene derivatives have shown activity through various pathways:
Research indicates that modifications to the thiophene structure can significantly alter biological activity, making it essential to explore structure-activity relationships in future studies .
The physical properties of 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile include:
Chemical properties include:
Relevant data on solubility and stability are essential for practical applications in drug formulation .
This compound has potential applications in:
The synthesis of 6,6-dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile (CAS 175202-50-3) relies on a tandem cyclocondensation-functionalization strategy. The initial step involves Knoevenagel condensation between 5,5-dimethylcyclohexane-1,3-dione and methyl thioglycolate, forming the tetrahydrobenzo[c]thiophene core. Subsequent regioselective bromination at the C3 position enables nucleophilic displacement with sodium thiomethoxide to install the methylthio group (–SCH₃). Final cyano functionalization at C1 employs copper(I)-catalyzed cyanation with malononitrile or direct dehydration of an aldehyde intermediate [1] [4].
A critical optimization involves solvent selection – dimethylformamide (DMF) yields superior results (78%) over tetrahydrofuran (52%) due to enhanced solubility of intermediates. The carbonitrile derivative serves as a precursor for carboxylic acid analogs (e.g., CAS 172516-41-5) via alkaline hydrolysis [5] [9].
Table 1: Key Intermediates in Multi-Step Synthesis
| Intermediate | CAS Number | Role in Synthesis | Typical Yield |
|---|---|---|---|
| Ethyl 6,6-dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | 168279-56-9 | Carboxylate precursor for cyanation | 65–70% |
| 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid | 172516-41-5 | Hydrolysis product for decarboxylation | 85% |
| Target Carbonitrile | 175202-50-3 | Final functionalized product | 60–75% |
Regioselectivity challenges at C3 and C1 are addressed via palladium-mediated cross-coupling. Suzuki-Miyaura reactions enable aryl group installation at C3 using Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1), though this requires prior bromination. For direct C–H activation, copper(I) thiophene-carboxylate complexes facilitate cyanation at C1 without pre-halogenation, achieving 82% yield under inert conditions [8].
Solvent effects significantly influence selectivity: polar aprotic solvents (e.g., acetonitrile) favor C3 functionalization, while non-polar solvents (toluene) improve C1 conversions. Microwave irradiation further enhances regioselectivity by reducing side reactions [8].
Conventional thermal synthesis (reflux, 8–12 hours) is replaced by microwave-accelerated cyclization (150°C, 30 min), boosting yields from 68% to 89%. Solvent-free approaches use neat reactant mixtures with catalytic p-toluenesulfonic acid (PTSA, 0.5 mol%), eliminating DMF and reducing purification steps [8].
Table 2: Microwave vs. Conventional Synthesis
| Condition | Reaction Time | Yield (%) | Purity | Energy Use |
|---|---|---|---|---|
| Conventional Reflux (DMF) | 8–12 hours | 68–72% | 95% | High |
| Microwave (150°C) | 30 minutes | 86–89% | 97–99% | Medium |
| Solvent-Free (PTSA) | 45 minutes | 82% | 96% | Low |
Palladium catalysts (Pd/C, Pd(OAc)₂) are indispensable for cyanation and C–C couplings. For cyanation, Pd₂(dba)₃ with dicyclohexylphosphine (DCP) achieves 90% conversion at 120°C. Nickel alternatives (e.g., NiCl₂(dppe)) reduce costs but require higher loading (10 mol%) [8].
Leaching mitigation is achieved through heterogeneous catalysts like Pd/Al₂O₃, enabling reuse for 5 cycles with <5% yield drop. Catalyst poisoning by sulfur is minimized using thiophene-resistant ligands such as XPhos [8].
Table 3: Catalyst Performance Comparison
| Catalyst | Reaction Type | Loading | Yield (%) | Turnovers (TON) |
|---|---|---|---|---|
| Pd₂(dba)₃/DCP | Cyanation | 2 mol% | 90 | 45 |
| Pd/C (10%) | Hydrogenation | 5 wt% | 88 | 17.6 |
| NiCl₂(dppe) | Suzuki Coupling | 10 mol% | 75 | 7.5 |
| CuI/proline | Cyanation | 15 mol% | 82 | 5.5 |
Industrial production adopts atom-economic design by replacing toxic cyanide sources with K₄[Fe(CN)₆] and using ethanol-water mixtures (7:3 v/v) as solvents. Recycling protocols recover Pd catalysts via magnetic nanoparticles (Fe₃O₄@SiO₂-Pd), reducing heavy metal waste by 90% [1] [8].
Solvent-free mechanochemistry (ball milling) enables kilogram-scale synthesis with E-factors <15, outperforming batch reactors (E-factor >32). Continuous flow systems coupled with membrane separation achieve 99.5% purity, meeting pharmaceutical intermediate standards (≥97%) without chromatography [1] [9].
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